N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidine, a class of compounds known for their broad spectrum of pharmacological activity Thiazolopyrimidines are generally known to interact with various biological targets due to their structural similarity to purine, a key component of dna and rna .
Mode of Action
The mode of action of this compound involves its interaction with these biological targets. The compound’s thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing its interaction with the target
Biochemical Pathways
Thiazolopyrimidines are known to disrupt the genetic pathways of cancer cells , suggesting that this compound may have a similar effect.
Pharmacokinetics
It is suggested that a moderate level of lipophilicity is advantageous for the inhibition activity of thiazolopyrimidine derivatives , which may impact the bioavailability of this compound.
Result of Action
This compound, as a derivative of thiazolopyrimidine, is known to exhibit high antitumor, antibacterial, and anti-inflammatory activities
Action Environment
The synthesis of thiazolopyrimidines is known to be influenced by various conditions, such as temperature and the presence of ultrasonic irradiation , which may indirectly affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base, followed by cyclization with formamide under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research indicates potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of novel materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 3-Chloro-6-(4-chlorophenyl)pyridazine
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its thiazolopyrimidine core, which imparts unique chemical and biological properties. This core structure is associated with a wide range of biological activities, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZRDXWSAMBQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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